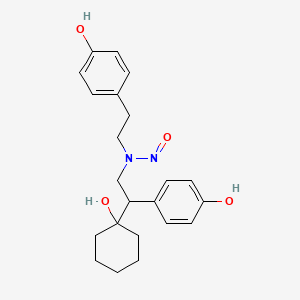

O-Desvenlafaxine Impurity H

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C22H28N2O4 |

|---|---|

分子量 |

384.5 g/mol |

IUPAC名 |

N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-[2-(4-hydroxyphenyl)ethyl]nitrous amide |

InChI |

InChI=1S/C22H28N2O4/c25-19-8-4-17(5-9-19)12-15-24(23-28)16-21(18-6-10-20(26)11-7-18)22(27)13-2-1-3-14-22/h4-11,21,25-27H,1-3,12-16H2 |

InChIキー |

JRZSKPZCHOQVBQ-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)(C(CN(CCC2=CC=C(C=C2)O)N=O)C3=CC=C(C=C3)O)O |

製品の起源 |

United States |

Contextualizing O Desvenlafaxine Impurity H Within Pharmaceutical Science and Process Chemistry

Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Products

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical development and manufacturing. cymitquimica.comglobalpharmatek.com Impurities are extraneous chemical substances that are not the API itself or the excipients used in the formulation. oceanicpharmachem.commoravek.com Their presence, even in minute quantities, can significantly impact the quality, safety, and efficacy of a pharmaceutical product. cymitquimica.comjpionline.orgcontractpharma.com Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines to limit the presence of impurities, ensuring that all pharmaceutical products meet uniform global standards of quality and safety. oceanicpharmachem.comamsbiopharma.com

The potential effects of impurities are diverse and can range from altering the physical and chemical properties of the drug substance to reducing its therapeutic effect or even causing toxic side effects. ganeshremedies.comoceanicpharmachem.com In some instances, impurities can be teratogenic, mutagenic, or carcinogenic, posing a serious risk to patient health. oceanicpharmachem.comtandfonline.com Therefore, rigorous control strategies, robust analytical methods for detection and quantification, and adherence to regulatory guidelines are paramount for pharmaceutical manufacturers to produce safe and effective medicines. globalpharmatek.comcontractpharma.com The process of identifying, quantifying, and controlling impurities is known as impurity profiling, which has become a mandatory requirement for new drug applications. globalpharmatek.compharmaffiliates.com

Interactive Table: Regulatory Thresholds for Impurities Data Table: ICH Q3A/Q3B Impurity Thresholds

| Threshold Type | Maximum Daily Dose ≤ 2g/day |

|---|---|

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% |

| Qualification Threshold | 0.15% |

This table is based on ICH Q3A(R2) and Q3B(R2) guidelines for new drug substances and products, respectively. pharmaffiliates.com

Overview of O-Desvenlafaxine (Desvenlafaxine) as a Therapeutic Agent and its Synthetic Precursors

O-Desvenlafaxine, also known as Desvenlafaxine (B1082), is the major active metabolite of venlafaxine (B1195380), a well-established antidepressant. drugbank.compfizer.comnih.gov It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is primarily used for the treatment of major depressive disorder (MDD) in adults. drugbank.comnih.govwebmd.com The therapeutic action of Desvenlafaxine is believed to be linked to its ability to potentiate the neurotransmitters serotonin (B10506) and norepinephrine (B1679862) in the central nervous system by inhibiting their reuptake. drugbank.comdrugbank.com

The synthesis of Desvenlafaxine can be achieved through various routes. One common method involves the O-dealkylation of venlafaxine. portico.org Another synthetic pathway starts from p-hydroxyacetophenone. researchgate.netnih.gov A different approach utilizes the demethylation of didesmethylvenlafaxine to produce tridesmethyl venlafaxine, which is then converted to O-desmethylvenlafaxine. google.com The selection of a specific synthetic route can influence the impurity profile of the final API. oceanicpharmachem.com

Interactive Table: Synthetic Precursors and Intermediates for Desvenlafaxine Data Table: Key Compounds in Desvenlafaxine Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| Venlafaxine | Starting material for O-dealkylation |

| p-Hydroxyacetophenone | Starting material in a multi-step synthesis |

| Didesmethylvenlafaxine | Precursor for demethylation |

| Tridesmethyl venlafaxine | Intermediate in a specific synthetic route |

This table highlights some of the key chemicals used in various synthetic pathways to produce Desvenlafaxine. portico.orgresearchgate.netnih.govgoogle.com

Classification and General Significance of Process-Related and Degradation Impurities in Pharmaceutical Manufacturing

Pharmaceutical impurities are broadly categorized based on their origin into organic impurities, inorganic impurities, and residual solvents. ich.orgpharmastate.academy Organic impurities are of particular concern as they can arise from various sources during the manufacturing process and storage. moravek.comich.org They are further classified as process-related impurities and degradation impurities. synthinkchemicals.com

Process-Related Impurities (PRIs): These impurities are formed during the manufacturing process and can include starting materials, by-products, intermediates, and reagents. ich.orgpharmastate.academysynthinkchemicals.com PRIs are typically controlled in the API and are not expected to increase over time in the final drug product. senpharma.vn

Degradation Impurities (DRIs): These impurities result from the chemical breakdown of the drug substance over time due to factors like light, temperature, moisture, or interaction with excipients. uspnf.compharmacores.com The control of degradation products is crucial for ensuring the stability and shelf-life of the drug product. globalpharmatek.comsenpharma.vn

The International Council for Harmonisation (ICH) provides specific guidelines for the control of these impurities. ICH Q3A(R2) focuses on impurities in new drug substances, while ICH Q3B(R2) addresses impurities in new drug products. europa.eueuropa.eu These guidelines establish thresholds for reporting, identifying, and qualifying impurities to ensure product safety. biotech-spain.com

Interactive Table: Comparison of Process-Related and Degradation Impurities Data Table: Characteristics of Impurity Types

| Aspect | Process-Related Impurities (PRIs) | Degradation-Related Impurities (DRIs) |

|---|---|---|

| Origin | Manufacturing process of the drug substance. synthinkchemicals.com | Storage or degradation of the drug product. synthinkchemicals.com |

| Source | Raw materials, intermediates, solvents, catalysts. synthinkchemicals.com | Exposure to light, heat, moisture, pH changes. synthinkchemicals.com |

| Detection | During process validation and quality control. synthinkchemicals.com | During stability testing and shelf-life studies. synthinkchemicals.com |

| Management | Optimization of manufacturing processes. synthinkchemicals.com | Improvement of storage conditions and packaging. synthinkchemicals.com |

| Relevant ICH Guideline | ICH Q3A synthinkchemicals.com | ICH Q3B synthinkchemicals.com |

This table summarizes the key differences between process-related and degradation-related impurities based on information from various sources.

Specific Role and Research Focus of O-Desvenlafaxine Impurity H in Pharmaceutical Development and Quality Control

Within the context of Desvenlafaxine production, specific impurities are monitored to ensure the quality and safety of the final product. While the exact structure of "this compound" is not detailed in the provided search results, research has been conducted on various impurities of Venlafaxine and Desvenlafaxine. For instance, "Venlafaxine EP Impurity H" is listed as a commercially available reference standard, suggesting its importance in quality control. axios-research.com

The research focus on impurities like this compound involves the development of sensitive analytical methods, such as high-performance liquid chromatography (HPLC), to detect, quantify, and characterize them. researchgate.netijrpc.comresearchgate.net Studies are also conducted to understand the formation of these impurities, which can be process-related or arise from degradation. researchgate.netfrontiersin.org For example, research has identified dimer impurities of O-desmethylvenlafaxine, such as ODV-Dimer and ODV-N-Dimer, and developed methods for their detection and removal. google.comgoogle.com The identification and control of such specific impurities are essential for meeting regulatory requirements and ensuring the consistency of the drug's quality. researchgate.net

Mechanistic Pathways and Origin of O Desvenlafaxine Impurity H Formation

The formation of O-Desvenlafaxine Impurity H is intricately linked to the manufacturing process of O-Desvenlafaxine. Understanding its origins requires a detailed examination of the synthetic routes employed and the potential for its generation through degradation.

Elucidation of Synthetic Routes to O-Desvenlafaxine and Associated Impurity H Formation

Several synthetic strategies for O-Desvenlafaxine have been developed, each with its own set of potential by-products. frontiersin.orgresearchgate.netnih.gov A common route begins with p-hydroxybenzene acetonitrile, which undergoes a series of reactions including benzyl (B1604629) protection, condensation with cyclohexanone (B45756), deprotection, cyano reduction, and finally, dimethylation to yield O-Desvenlafaxine. researchgate.netnih.gov Another approach involves the O-demethylation of venlafaxine (B1195380). nih.gov

The formation of Impurity H is often associated with specific steps within these synthetic pathways. For instance, a patent discloses the preparation of several desvenlafaxine (B1082) succinate (B1194679) impurities, including Impurity H. patsnap.com

By-product Generation during Specific Reaction Steps in O-Desvenlafaxine Synthesis

The generation of impurities is a common challenge in multi-step organic syntheses. In the synthesis of O-Desvenlafaxine, specific reaction steps are particularly susceptible to the formation of by-products, including Impurity H.

For example, during the dimethylation of the primary amine intermediate (1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride) using formaldehyde (B43269) and formic acid, side reactions can occur. frontiersin.orgresearchgate.net Incomplete reaction or the presence of reactive intermediates can lead to the formation of various impurities. One identified by-product of incomplete cyano reduction is Desvenlafaxine Impurity E. frontiersin.org While the exact mechanism for Impurity H formation as a synthetic by-product is not extensively detailed in the provided search results, it is plausible that it arises from a side reaction involving one of the intermediates.

Influence of Reagents, Catalysts, and Solvent Systems on this compound Formation

The choice of reagents, catalysts, and solvent systems plays a critical role in directing the course of a chemical reaction and can significantly influence the impurity profile of the final product. In the synthesis of O-Desvenlafaxine, these factors can either promote or suppress the formation of Impurity H.

For instance, the use of a phase transfer catalyst like (n-Bu)4N+Br− in the condensation of 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol with cyclohexanone is noted to be critical, with its dosage being strictly controlled to avoid the formation of genotoxic impurities. frontiersin.org The selection of the solvent can also be crucial; for example, isopropanol (B130326) has been shown to have advantages in the dimethylation step. frontiersin.org The use of certain demethylation reagents for venlafaxine, such as mercaptans and diphenylphosphine (B32561), can introduce toxic and difficult-to-remove impurities. nih.gov

The following table summarizes the influence of various reaction parameters on the synthesis of O-Desvenlafaxine and potential impurity formation:

| Parameter | Observation | Potential Impact on Impurity Formation |

| Catalyst | The dosage of the phase transfer catalyst (n-Bu)4N+Br− is critical in the cyclohexanone condensation step. frontiersin.org | Improper dosage can lead to the formation of genotoxic impurities. |

| Solvent | Isopropanol is advantageous in the dimethylation step and can be recycled. frontiersin.org | The choice of solvent can affect reaction efficiency and the formation of by-products. |

| Reagents | Demethylation of venlafaxine using reagents like mercaptans and diphenylphosphine introduces toxic impurities. nih.gov | The selection of reagents can directly introduce new impurities into the reaction mixture. |

Intermediates and Side Reactions Contributing to Impurity H During Process Development

During the development and optimization of the O-Desvenlafaxine synthesis, various intermediates are formed, and side reactions can occur, leading to the generation of impurities. The intermediate 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride is a key precursor to O-Desvenlafaxine. frontiersin.orgresearchgate.net The dimethylation of this intermediate is a critical step where impurities can be introduced. frontiersin.orgresearchgate.net

While the specific side reactions leading to Impurity H are not explicitly outlined in the provided literature, it is a known process-related impurity. patsnap.com This suggests that its formation is linked to the specific reaction conditions and intermediates present during the synthesis of O-Desvenlafaxine.

O-Desvenlafaxine Degradation Pathways Yielding Impurity H

Beyond its formation during synthesis, this compound can also arise from the degradation of the O-Desvenlafaxine molecule itself under various stress conditions. ijper.org

Hydrolytic Degradation Mechanisms (Acidic, Basic, Water Stress)

Forced degradation studies have shown that O-Desvenlafaxine is susceptible to degradation under hydrolytic conditions. Significant degradation has been observed under acidic and basic stress. banglajol.inforesearchgate.netoup.com

Under acidic conditions (e.g., 1 M HCl at 80°C), O-Desvenlafaxine undergoes degradation to form a product with a lower molecular weight, identified as 4-[2-(dimethylamino)(1-cyclohexylidene) ethyl]phenol, resulting from the loss of a water molecule. researchgate.netnih.gov

Base-catalyzed hydrolysis also leads to degradation, with Impurity C being a notable degradation product. oup.com While O-Desvenlafaxine was found to be relatively stable under neutral hydrolytic conditions (water stress), some degradation was observed at elevated temperatures, leading to the formation of an unknown impurity. oup.com Although the direct formation of Impurity H through hydrolysis is not explicitly stated, the susceptibility of O-Desvenlafaxine to hydrolytic degradation suggests that various degradation products can form depending on the specific conditions.

The table below summarizes the degradation of O-Desvenlafaxine under different hydrolytic conditions:

| Stress Condition | Observation | Major Degradation Product(s) |

| Acidic Hydrolysis | Significant degradation observed. banglajol.inforesearchgate.netoup.com | 4-[2-(dimethylamino)(1-cyclohexylidene) ethyl]phenol researchgate.netnih.gov |

| Basic Hydrolysis | Susceptible to degradation. banglajol.infooup.comceon.rs | Impurity C oup.com |

| Water Stress | Slight degradation at elevated temperatures. oup.com | Unknown impurity oup.com |

Oxidative Degradation Mechanisms Leading to Impurity H

O-Desvenlafaxine has been found to be susceptible to oxidative stress. banglajol.infoceon.rsijrpc.com Treatment with hydrogen peroxide leads to the formation of degradation products. banglajol.infoceon.rsijrpc.com One of the major degradation products identified under oxidative conditions is Desvenlafaxine N-oxide. ijrpc.com

While the direct formation of Impurity H under oxidative stress is not explicitly mentioned in the provided search results, the reactivity of the O-Desvenlafaxine molecule towards oxidation suggests that a variety of oxidation products can be formed. It is plausible that Impurity H could be a minor product of oxidative degradation or formed through a more complex degradation pathway initiated by oxidation.

Theoretical Chemical Transformations and Reaction Kinetics of Impurity H Formation

Detailed studies outlining the specific mechanistic pathways and reaction kinetics for the formation of this compound are not extensively available in the public scientific literature. However, based on its chemical structure, a theoretical transformation pathway can be proposed.

The structure of this compound is identified as a complex N-nitrosamine. The formation of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed in situ from nitrite (B80452) salts under acidic conditions.

The likely secondary amine precursor to Impurity H would be N-[2-(4-hydroxyphenyl)-2-(1-hydroxycyclohexyl)ethyl]-N-[2-(4-hydroxyphenyl)ethyl]amine. This precursor is not a direct metabolite of O-Desvenlafaxine but is likely a process-related impurity that could be formed during the synthesis of the active pharmaceutical ingredient. The formation would involve a condensation reaction followed by nitrosation.

The general reaction can be depicted as: Secondary Amine Precursor + Nitrosating Agent → this compound + H₂O

Currently, there is no available data regarding the reaction kinetics, such as reaction rates or the influence of temperature and concentration on the formation of this specific impurity.

Structural Relationship of this compound to the Parent Compound and Other Related Substances

This compound possesses a distinct structural relationship with its parent compound, O-Desvenlafaxine, as well as with Venlafaxine. The core moiety of O-Desvenlafaxine is largely retained within the impurity's structure, but with a significant modification to the amine group.

O-Desvenlafaxine, chemically known as 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol, is the major active metabolite of Venlafaxine. nih.govdrugbank.com The primary structural difference between Venlafaxine and O-Desvenlafaxine is the O-demethylation of the phenolic group; Venlafaxine has a methoxy (B1213986) group (-OCH₃), while O-Desvenlafaxine has a hydroxyl group (-OH). nih.gov

This compound is a significantly more complex molecule. Its structure can be described as N-[2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-(2-(p-hydroxyphenyl)ethyl)nitrous amide. lgcstandards.com The key structural deviation from O-Desvenlafaxine lies in the substitution at the nitrogen atom. In O-Desvenlafaxine, the nitrogen is part of a simple dimethylamino group [-N(CH₃)₂]. nih.gov In Impurity H, this group is replaced by a complex N-nitrosated secondary amine group, specifically an N-nitrosyl [-N=O] group and a 4-hydroxyphenethyl group [-CH₂CH₂(C₆H₄OH)]. lgcstandards.com

This structural modification results in a molecule with a substantially higher molecular weight and different physicochemical properties compared to the parent drug.

Table 1: Comparison of Chemical Properties

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Venlafaxine | C₁₇H₂₇NO₂ | 277.40 | Phenolic Methoxy Group, Dimethylamino Group |

| O-Desvenlafaxine | C₁₆H₂₅NO₂ | 263.38 | Phenolic Hydroxyl Group, Dimethylamino Group nih.govmedkoo.com |

| This compound | C₂₂H₂₈N₂O₄ | 396.47 | Phenolic Hydroxyl Groups, N-Nitrosamine Group lgcstandards.com |

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of O Desvenlafaxine Impurity H

Chromatographic Separation Techniques for Impurity H

Chromatographic techniques, particularly liquid chromatography, are fundamental in separating Impurity H from the main API and other related substances. The development of robust and sensitive methods is essential for accurate impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development for O-Desvenlafaxine Impurity H Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of O-desvenlafaxine and its impurities. researchgate.netresearchgate.net The development of a stability-indicating HPLC method allows for the separation and quantification of Impurity H and other potential degradation products that may arise during synthesis or storage. researchgate.netijrpc.com

Several studies have focused on developing reversed-phase HPLC (RP-HPLC) methods for this purpose. researchgate.netoup.com These methods are designed to be specific, precise, and accurate, adhering to guidelines set by the International Conference on Harmonisation (ICH). ijrpc.comnih.gov A typical HPLC method for impurity profiling of O-desvenlafaxine involves a C18 or C8 stationary phase and a mobile phase consisting of a buffer and an organic modifier. researchgate.netoup.com Detection is commonly performed using a UV detector at a wavelength where both O-desvenlafaxine and its impurities show significant absorbance, often around 225 nm or 229 nm. researchgate.netjocpr.com

The primary goal during method development is to achieve adequate resolution between O-desvenlafaxine, Impurity H, and other known and unknown impurities. ijrpc.com This often requires a gradient elution program where the composition of the mobile phase is changed over time to effectively separate all components. researchgate.net Validation of these methods includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is suitable for its intended purpose. ijrpc.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution and Throughput

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase flow rates without sacrificing separation efficiency.

For the analysis of O-desvenlafaxine and its impurities, UPLC can provide a more detailed impurity profile in a shorter timeframe. The enhanced resolution is particularly beneficial for separating closely eluting impurities, which might co-elute in a standard HPLC run. While specific UPLC methods for "this compound" are not extensively detailed in the provided search results, the principles of UPLC are directly applicable and offer a powerful tool for its analysis. The increased sensitivity of UPLC is also advantageous for detecting and quantifying impurities present at very low levels.

Stationary Phase Selection and Mobile Phase Optimization Strategies for Impurity H Separation

The success of a chromatographic separation heavily relies on the appropriate selection of the stationary and mobile phases. For the analysis of O-desvenlafaxine and its impurities, reversed-phase chromatography is the most common approach. researchgate.net

Stationary Phase Selection:

C18 and C8 Columns: C18 (octadecylsilane) and C8 (octylsilane) are the most frequently used stationary phases for separating O-desvenlafaxine and its related compounds. researchgate.netoup.com C18 columns generally provide greater retention and are often the first choice for method development. However, in some cases, a C8 column might offer better selectivity or peak shape for specific impurities. ijrpc.comoup.com For instance, one study noted that while various C18 columns were tested, a C8 stationary phase ultimately provided efficient chromatographic separation. ijrpc.com Another study found that separation on a C8 phase was inadequate, highlighting the need for empirical evaluation. oup.com

Particle Size: The particle size of the stationary phase packing material influences the efficiency of the separation. Columns with smaller particle sizes (e.g., 3 µm or 5 µm) generally provide higher resolution. oup.comresearchgate.net

Mobile Phase Optimization:

Buffer and pH: The mobile phase typically consists of an aqueous buffer and an organic solvent. ceon.rs Phosphate buffers are commonly used, and the pH of the buffer is a critical parameter that can significantly impact the retention and selectivity of ionizable compounds like O-desvenlafaxine and its impurities. ceon.rsnih.gov The pH is often adjusted to control the ionization state of the analytes and improve peak shape and resolution. For example, a mobile phase with a pH of 7 was used in one method, while another utilized a pH of 3.8. jocpr.comceon.rs

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers used in reversed-phase chromatography for this analysis. ijrpc.comceon.rs The proportion of the organic modifier in the mobile phase is adjusted to control the retention time of the analytes. Gradient elution, where the concentration of the organic modifier is increased during the run, is often employed to separate a wide range of impurities with different polarities. researchgate.net

Ion-Pair Reagents: In some cases, an ion-pair reagent, such as 1-octane sulfonic acid sodium salt, may be added to the mobile phase to improve the retention and peak shape of basic compounds. oup.comnih.gov

The optimization process involves systematically adjusting these parameters to achieve the desired separation, ensuring that Impurity H is well-resolved from the main O-desvenlafaxine peak and other impurities. ijrpc.com

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | C18 or C8 | Provides good retention and selectivity for O-desvenlafaxine and its impurities. |

| Mobile Phase Buffer | Phosphate Buffer | Controls the pH and ionic strength of the mobile phase. |

| Mobile Phase pH | 3.0 - 7.0 | Optimizes the ionization state of the analytes for better separation and peak shape. ceon.rsnih.gov |

| Organic Modifier | Acetonitrile or Methanol | Adjusts the elution strength of the mobile phase. ijrpc.comceon.rs |

| Detection | UV at ~225-230 nm | Wavelength at which O-desvenlafaxine and its impurities exhibit strong absorbance. researchgate.netnih.gov |

| Elution Mode | Gradient or Isocratic | Gradient elution is often preferred for complex impurity profiles. researchgate.net |

Mass Spectrometric and Spectroscopic Approaches for Impurity H Structural Elucidation

While chromatography is excellent for separation and quantification, mass spectrometry and other spectroscopic techniques are indispensable for the structural elucidation of unknown impurities like Impurity H.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS) for Impurity H Identification

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like O-desvenlafaxine and its impurities. nih.gov When coupled with HPLC (LC-MS), it provides molecular weight information for the compounds eluting from the column.

Tandem mass spectrometry (MS/MS) takes this a step further by allowing for the fragmentation of selected ions. In an MS/MS experiment, a precursor ion (e.g., the molecular ion of Impurity H) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide valuable structural information. By analyzing the fragmentation pattern, it is possible to deduce the structure of the impurity. For example, the fragmentation of O-desvenlafaxine often involves the loss of a water molecule. nih.govresearchgate.net Similar fragmentation studies on Impurity H would be crucial for its identification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition of Impurity H

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.gov This high accuracy allows for the determination of the elemental composition of an unknown compound. By comparing the experimentally determined accurate mass with the theoretical masses of possible elemental formulas, the molecular formula of Impurity H can be confidently assigned. This information is a critical piece of the puzzle in its structural elucidation. The enhanced accuracy of modern mass spectrometers makes them powerful tools for both identification and quantification. nih.gov

| Technique | Information Provided | Application to Impurity H |

| ESI-MS | Molecular Weight | Determines the molecular weight of the impurity. nih.gov |

| MS/MS | Fragmentation Pattern | Provides structural information by analyzing how the impurity breaks apart. nih.govresearchgate.net |

| HRMS | Accurate Mass and Elemental Composition | Determines the precise molecular formula of the impurity. nih.gov |

Elucidation of Fragmentation Pathways and Isomeric Distinctions for this compound

The structural elucidation of impurities in pharmaceutical compounds is a critical aspect of drug development and quality control. For O-Desvenlafaxine, a major metabolite of Venlafaxine (B1195380), several impurities can arise during synthesis or degradation. google.com Understanding the fragmentation pathways of these impurities through mass spectrometry (MS) is essential for their identification and characterization.

When subjected to stress conditions, such as acidic hydrolysis, O-Desvenlafaxine can degrade to form various products. researchgate.net The fragmentation patterns of these degradation products, including potential isomers of Impurity H, can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net For instance, under acidic stress, a significant degradation product of Desvenlafaxine (B1082) has been identified. researchgate.net By comparing the mass spectra and fragmentation patterns of the parent drug and its impurities, it is possible to deduce the structure of the impurity. researchgate.netresearchgate.net

Isomeric distinctions are particularly challenging. O-Desvenlafaxine itself is a chiral compound, existing as (R)- and (S)-enantiomers, which exhibit different pharmacological activities. nih.govsynzeal.com This chirality extends to its impurities. Distinguishing between isomers often requires specific analytical techniques. Chiral chromatography can be employed to separate enantiomers and diastereomers. Furthermore, detailed analysis of the product ion spectra in tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation that allow for isomeric differentiation. The fragmentation of Desvenlafaxine and its related substances often involves characteristic losses, such as the loss of a water molecule or cleavage of the dimethylaminoethyl side chain. researchgate.netresearchgate.netnih.gov Careful analysis of the relative abundances of these fragment ions can provide clues to the stereochemistry of the molecule.

Several impurities of O-Desvenlafaxine have been identified, including dimer impurities like ODV-Dimer and ODV-N-Dimer. google.com The characterization of these and other impurities, which could include various isomers, relies on a combination of chromatographic separation and mass spectrometric analysis. google.com

Validation of Analytical Methods for this compound Analysis (ICH Q2 R1 Guidelines)oup.comijrpc.comjocpr.com

The validation of analytical methods is crucial to ensure they are suitable for their intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validating analytical procedures. ich.orgfda.gov This includes demonstrating specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, accuracy, precision, and robustness. oup.comijrpc.comjocpr.comich.orgfda.gov

Specificity and Selectivity Studies for Impurity Houp.comijrpc.comjocpr.com

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.org For the analysis of this compound, specificity is demonstrated by showing that the method can separate Impurity H from the active pharmaceutical ingredient (API), O-Desvenlafaxine, and other potential impurities. oup.comijrpc.com

This is typically achieved through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light. researchgate.netijrpc.com The resulting chromatograms should show that the peak for Impurity H is well-resolved from the peaks of the API and any degradation products formed. oup.comijrpc.comresearchgate.net The resolution between adjacent peaks is a key measure of selectivity. oup.com In developing a stability-indicating HPLC method, various stationary phases (like C8 and C18 columns) and mobile phase compositions are tested to achieve optimal separation. oup.comijrpc.com The use of a photodiode array (PDA) detector can further confirm peak purity by comparing the UV spectra across the peak. ijrpc.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Impurity Houp.comijrpc.comjocpr.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.comceon.rs

For impurities, it is critical to have methods sensitive enough to detect and quantify them at very low levels. ijrpc.com The determination of LOD and LOQ for O-Desvenlafaxine impurities is often based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. oup.combanglajol.info Alternatively, these limits can be calculated from the standard deviation of the response and the slope of the calibration curve. jocpr.comceon.rs

Reported methods for Desvenlafaxine and its impurities have demonstrated high sensitivity, with LODs and LOQs in the range of micrograms per milliliter (µg/mL) or as a small percentage of the analyte concentration. ijrpc.comceon.rsparuluniversity.ac.in For instance, one study reported an LOD of 0.03 µg/mL and an LOQ of 0.1 µg/mL for Desvenlafaxine. ceon.rs Another study focusing on impurities reported detection limits in the range of 0.002-0.016% of the analyte concentration. ijrpc.com

Table 1: Representative LOD and LOQ values for Desvenlafaxine and its Impurities from various studies. Note: These values are illustrative and can vary based on the specific impurity and analytical method.

| Parameter | Value (as % of analyte concentration) | Value (in µg/mL) | Reference |

|---|---|---|---|

| LOD | 0.002% - 0.016% | 0.026 - 0.200 | ijrpc.comparuluniversity.ac.in |

| LOQ | 0.006% - 0.05% | 0.079 - 0.500 | ijrpc.comparuluniversity.ac.in |

| LOD for Desvenlafaxine | - | 0.03 | ceon.rs |

| LOQ for Desvenlafaxine | - | 0.1 | ceon.rs |

| LOD for Desvenlafaxine | - | 1.146 | jocpr.com |

Linearity, Range, Precision, and Accuracy for Impurity H Quantificationoup.comijrpc.comjocpr.com

Linearity and Range: Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org For impurity quantification, the range typically extends from the LOQ to 120% or 200% of the impurity specification limit. oup.comfda.gov Calibration curves are constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated. A value greater than 0.99 is generally considered evidence of a good linear relationship. oup.comijrpc.com

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). fda.gov For impurity analysis, precision is evaluated by analyzing multiple preparations of a sample spiked with the impurity at a specified concentration. Low RSD values (typically less than 2%) indicate good precision. oup.comjocpr.comceon.rs

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the impurity recovered by the analytical method is calculated. ich.org For impurities, accuracy is assessed at multiple concentration levels across the specified range. oup.com Recoveries are typically expected to be within a range of 95% to 105%. ijrpc.comceon.rs

Table 2: Summary of Validation Parameters for Impurity Quantification

| Parameter | Typical Acceptance Criteria (as per ICH guidelines) | Reported Findings for Desvenlafaxine Impurities | Reference |

|---|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.999 | oup.comijrpc.com |

| Range | From LOQ to 120% of the impurity limit | LOQ to 200% of the normal sample concentration | oup.com |

| Precision (Repeatability, RSD%) | ≤ 2.0% | ≤ 1.9% | oup.com |

| Precision (Intermediate, RSD%) | ≤ 2.0% | ≤ 1.2% | oup.com |

| Accuracy (Recovery %) | 97.0% - 103.0% | 97.1% - 103.2% | oup.com |

Robustness and System Suitability of Analytical Methodsoup.comjocpr.com

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. ceon.rs For HPLC methods, these variations can include changes in the mobile phase composition, pH, flow rate, and column temperature. ceon.rsbanglajol.infoijrpb.com The method is considered robust if the system suitability parameters remain within acceptable limits despite these small changes. ceon.rsijrpb.com

System Suitability: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. jocpr.com System suitability parameters, such as theoretical plates, tailing factor, resolution, and repeatability of replicate injections, are monitored to ensure the chromatographic system is performing adequately before and during the analysis of samples. banglajol.infoijrpb.comajphs.com

Table 3: Common System Suitability and Robustness Parameters

| Parameter | Typical Acceptance Criteria |

|---|---|

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Resolution | > 1.5 between adjacent peaks |

| Repeatability of Injections (RSD%) | ≤ 2.0% |

| Robustness | System suitability parameters met after deliberate small changes to the method |

Process Chemistry Strategies for the Mitigation and Control of O Desvenlafaxine Impurity H

Rational Design and Optimization of O-Desvenlafaxine Manufacturing Processes to Minimize Impurity H Formation

The formation of impurities during the synthesis of active pharmaceutical ingredients (APIs) is a critical concern that necessitates a deep understanding of the reaction mechanisms and the impact of process parameters. In the manufacturing of O-Desvenlafaxine, the formation of Impurity H is a potential issue that can be mitigated through rational process design and optimization. By carefully controlling reaction conditions and implementing impurity purging strategies, the levels of Impurity H in the final product can be significantly minimized.

Reaction Parameter Control and Optimization (Temperature, pH, Stoichiometry, Reaction Time)

The synthesis of O-Desvenlafaxine involves several chemical transformations where precise control of reaction parameters is crucial to favor the desired product formation and suppress side reactions leading to Impurity H. google.com

Temperature: Temperature plays a significant role in reaction kinetics and selectivity. For instance, in the demethylation step of a venlafaxine (B1195380) precursor, maintaining an optimal temperature is essential. google.com Higher temperatures might accelerate the reaction rate but can also promote the formation of degradation products, including potential precursors to Impurity H. google.com Conversely, a lower temperature might slow down the reaction to an impractical rate. Optimization studies are performed to identify the ideal temperature range that maximizes the yield of O-Desvenlafaxine while keeping the formation of Impurity H and other impurities at a minimum.

pH: The pH of the reaction medium is another critical parameter, particularly in steps involving acid-base reactions or pH-sensitive functional groups. In the isolation of O-Desvenlafaxine free base, adjusting the pH to a specific range (e.g., 9.0-10.0) is a common practice. patsnap.comgoogle.com This controlled precipitation allows for the separation of the desired product from impurities that may have different solubility profiles at that particular pH. Inadequate pH control could lead to the co-precipitation of Impurity H or the formation of other related substances.

Stoichiometry: The molar ratio of reactants and reagents is a fundamental aspect of process control. Using an excess of a particular reactant might be necessary to drive a reaction to completion, but it can also lead to the formation of by-products. For example, in a methylation step using formaldehyde (B43269) and formic acid to produce O-Desvenlafaxine, an excess of formaldehyde can be unfavorable and lead to the formation of stable imine intermediates, potentially impacting the impurity profile. nih.gov Careful stoichiometric calculations and experimental validation are necessary to determine the optimal ratio of reactants that maximizes the conversion to O-Desvenlafaxine and minimizes the generation of Impurity H.

Reaction Time: The duration of a reaction is optimized to ensure the completion of the desired transformation without allowing for significant degradation or side-product formation. Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time. nih.gov Prolonging the reaction unnecessarily might increase the likelihood of forming Impurity H. For instance, in one of the synthesis steps of an intermediate, optimizing the reaction time from 2 to 4 hours was found to be beneficial. nih.gov

The following table summarizes the impact of key reaction parameters on the synthesis of O-Desvenlafaxine and the potential for Impurity H formation:

| Parameter | Effect on Reaction | Potential Impact on Impurity H Formation |

| Temperature | Influences reaction rate and selectivity. | Sub-optimal temperatures can increase the formation of degradation products. |

| pH | Affects the solubility and stability of reactants and products. | Incorrect pH can lead to co-precipitation or formation of related substances. |

| Stoichiometry | Determines the ratio of reactants and reagents. | Improper stoichiometry can result in side reactions and by-product formation. |

| Reaction Time | Dictates the extent of the reaction. | Extended reaction times can lead to the degradation of the product and the formation of impurities. |

Impurity Purging Studies and Strategies within the Synthesis Pathway

Impurity purging is a proactive strategy to remove impurities at intermediate stages of a multi-step synthesis, preventing their carry-over into the final API. This approach is often more effective and economical than attempting to remove them from the final product.

A key strategy for purging impurities is through the isolation and purification of intermediates. For example, an intermediate in the O-Desvenlafaxine synthesis can be isolated as a hydrochloride salt in a pure form. google.com This step is crucial as it allows for the removal of impurities generated in the preceding steps before they can react further to form Impurity H or other undesirable compounds.

Another effective purging technique is extraction. After a reaction step, the pH of the mixture can be adjusted to a specific value (e.g., 1.0-4.0) to facilitate the extraction of certain impurities into an organic solvent, while the desired intermediate remains in the aqueous phase. patsnap.com This liquid-liquid extraction process can be highly effective in removing impurities with different polarity and solubility characteristics.

Crystallization of intermediates is also a powerful purging method. By carefully selecting the solvent system and controlling the cooling profile, it is possible to selectively crystallize the desired intermediate, leaving impurities dissolved in the mother liquor. libretexts.org This process can be repeated if necessary (recrystallization) to achieve a high degree of purity for the intermediate before proceeding to the next step in the synthesis. uct.ac.za

Advanced Purification Techniques for O-Desvenlafaxine to Reduce Impurity H Levels

Even with a highly optimized manufacturing process, trace levels of Impurity H may still be present in the crude O-Desvenlafaxine. Therefore, robust purification techniques are essential to ensure the final API meets the stringent purity requirements.

Optimized Crystallization and Recrystallization Processes

Crystallization is a fundamental and highly effective technique for purifying solid compounds like O-Desvenlafaxine. mt.com The process relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent or solvent mixture. umass.edu

The selection of an appropriate solvent system is critical for successful crystallization. mt.com For O-Desvenlafaxine and its salts, various solvent systems have been investigated, including mixtures of acetone (B3395972) and water, or isopropanol (B130326). frontiersin.orggoogle.com For example, O-Desvenlafaxine succinate (B1194679) can be crystallized from a mixture of acetone and water to achieve high purity. google.com The process typically involves dissolving the crude material in the solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization of the pure compound, leaving impurities behind in the solvent. uct.ac.zawikipedia.org

Recrystallization, which involves dissolving the crystallized product and crystallizing it again, can further enhance purity. uct.ac.za This technique is particularly useful for removing trapped impurities within the crystal lattice. uct.ac.za For O-Desvenlafaxine, recrystallization from C1-C4 alcohols like isopropanol has been shown to effectively reduce the levels of certain impurities to below 0.15% area by HPLC. google.comgoogle.com

The following table outlines key parameters for an optimized crystallization process for an O-Desvenlafaxine salt:

| Parameter | Condition | Purpose |

| Solvent System | Acetone/Water or Acetone/Ethanol google.comgoogle.com | To provide differential solubility for O-Desvenlafaxine and Impurity H. |

| Temperature Profile | Heating to dissolve, followed by gradual cooling. google.com | To control the rate of crystallization and crystal size, minimizing impurity inclusion. |

| Seeding | Introduction of pure crystals at a specific temperature. | To initiate crystallization and control crystal form. |

| Agitation | Stirring during cooling. | To ensure homogeneity and prevent localized supersaturation. |

| Washing | Rinsing the isolated crystals with a cold solvent. uct.ac.za | To remove residual mother liquor containing dissolved impurities. |

Chromatographic Purification Methods (Preparative Scale) for Impurity H Removal

For impurities that are difficult to remove by crystallization due to similar solubility profiles, preparative scale chromatography offers a high-resolution purification method. While often more costly and complex than crystallization, it can be invaluable for achieving the highest levels of purity.

In preparative High-Performance Liquid Chromatography (HPLC), the crude O-Desvenlafaxine mixture is passed through a column packed with a stationary phase. By using an appropriate mobile phase, the components of the mixture, including O-Desvenlafaxine and Impurity H, will travel through the column at different rates, allowing for their separation. The fractions containing the purified O-Desvenlafaxine are then collected.

The selection of the stationary phase (e.g., C18) and the mobile phase composition is critical for achieving good separation. nih.gov Method development involves optimizing these parameters to maximize the resolution between the O-Desvenlafaxine peak and the Impurity H peak. While specific preparative HPLC methods for Impurity H are not detailed in the provided context, the principles of analytical HPLC method development for separating O-Desvenlafaxine from its impurities can be extrapolated to a preparative scale. nih.gov For instance, a mobile phase consisting of a mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) has been used for the analytical separation of desvenlafaxine (B1082) and its degradation products. nih.gov Such a system could be adapted for preparative scale purification.

Application of Process Analytical Technology (PAT) and Quality by Design (QbD) Principles for Impurity H Management

The modern pharmaceutical industry is increasingly adopting Quality by Design (QbD) and Process Analytical Technology (PAT) to ensure product quality is built into the manufacturing process rather than being tested for at the end. mt.commt.com These principles are highly applicable to the management of Impurity H in O-Desvenlafaxine production.

Quality by Design (QbD): QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control. mt.com In the context of Impurity H, a QbD approach would involve:

Defining a Quality Target Product Profile (QTPP): This would include defining the acceptable limit for Impurity H in the final O-Desvenlafaxine product.

Identifying Critical Quality Attributes (CQAs): The level of Impurity H would be identified as a CQA.

Identifying Critical Process Parameters (CPPs): The reaction parameters discussed in section 4.1.1 (temperature, pH, stoichiometry, reaction time) that have a significant impact on the formation of Impurity H would be identified as CPPs. nih.gov

Establishing a Design Space: This involves defining the multidimensional combination and interaction of input variables (e.g., CPPs) that have been demonstrated to provide assurance of quality. mt.com Operating within this design space would ensure that the level of Impurity H remains below the acceptable limit. researchgate.net

Developing a Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. europeanpharmaceuticalreview.com This would include in-process controls and real-time monitoring.

Process Analytical Technology (PAT): PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.comdissolutiontech.com The goal of PAT is to ensure final product quality. mt.com For managing Impurity H, PAT tools can be implemented to:

Real-time Monitoring: In-line or on-line analytical instruments (e.g., spectroscopy, chromatography) can be used to monitor the formation of Impurity H in real-time during the synthesis. dissolutiontech.com This allows for immediate adjustments to the CPPs if a deviation is detected, preventing the formation of an out-of-specification batch. ispe.org

Endpoint Determination: PAT can be used to precisely determine the endpoint of a reaction or a crystallization process, ensuring optimal yield and purity. dissolutiontech.com

Process Understanding: The data generated by PAT tools provides a deeper understanding of the process, which can be used for continuous improvement and to build more robust manufacturing processes. nih.gov

By integrating QbD and PAT, manufacturers of O-Desvenlafaxine can move from a reactive "testing to quality" approach to a proactive "building in quality" paradigm, leading to a more consistent and reliable supply of high-purity API with minimal levels of Impurity H. europeanpharmaceuticalreview.com

Regulatory Science Perspectives on O Desvenlafaxine Impurity H Control

Application of International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B) to O-Desvenlafaxine Impurity H

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. premier-research.comresearchgate.net These guidelines are instrumental in ensuring that impurities are controlled to levels that are safe for patient consumption. americanpharmaceuticalreview.com

The ICH Q3A and Q3B guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. premier-research.comresearchgate.net As the level of an impurity increases, the regulatory requirements become more stringent. premier-research.com

Reporting Threshold: This is the level above which an impurity must be reported in regulatory submissions.

Identification Threshold: At this level, efforts must be made to structurally identify the impurity.

Qualification Threshold: If an impurity exceeds this threshold, it must be qualified, meaning its biological safety must be established.

The specific thresholds for this compound would be determined by the maximum daily dose of O-Desvenlafaxine. The following tables illustrate the general thresholds outlined in the ICH Q3A(R2) and Q3B(R2) guidelines.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Harmonised Tripartite Guideline: Q3A(R2) Impurities in New Drug Substances researchgate.net

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| < 10 mg | 1.0% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |

| 10 mg - 100 mg | 0.5% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |

| > 100 mg - 2 g | 0.2% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |

| > 2 g | 0.1% | 0.1% | 0.1% |

TDI: Total Daily Intake. Data sourced from ICH Harmonized Tripartite Guideline: Q3B(R2) Impurities in New Drug Products researchgate.net

The ICH Q1 series of guidelines, particularly Q1A(R2) on stability testing of new drug substances and products, is crucial for understanding the formation of impurities like Impurity H over time. ich.orgeuropa.eu Stability studies are designed to provide evidence on how the quality of a drug substance or product varies under the influence of environmental factors such as temperature, humidity, and light. europa.eu

Forced degradation studies, a component of stability testing, are performed under more severe conditions than accelerated stability studies and are essential for identifying potential degradation products. ijrpc.combanglajol.info Such studies on desvenlafaxine (B1082) have shown that it is susceptible to degradation under various stress conditions, including oxidative, acidic, and basic environments, leading to the formation of different impurities. ijrpc.combanglajol.infoceon.rs For instance, under oxidative stress, desvenlafaxine N-oxide is a major degradation product. ijrpc.com While specific data on the formation of this compound under these conditions is not publicly available, these studies highlight the importance of robust stability programs to monitor and control its levels throughout the product's shelf life. The results of these stability studies inform the setting of appropriate specifications for impurities.

Impurity Profiling and Specification Setting for O-Desvenlafaxine Drug Substance and Drug Products

Impurity profiling is the process of identifying and quantifying the impurities present in a drug substance or product. synthinkchemicals.com This is a critical step in setting appropriate specifications to ensure the quality and safety of the final product. premier-research.com The specifications for O-Desvenlafaxine and its drug products will include limits for known and unknown impurities, including Impurity H. uspnf.com

The development of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC), is essential for accurate impurity profiling. ijrpc.comoup.com Validated stability-indicating methods are required to separate and quantify impurities from the active pharmaceutical ingredient (API) and other degradation products that may form during storage. oup.comresearchgate.net The limits for impurities like Impurity H in the specifications are established based on the data from batch analyses, stability studies, and the qualification thresholds defined by ICH guidelines. premier-research.comuspnf.com

Assessment of this compound as a Potential Genotoxic Impurity (if applicable based on chemical structure)

Genotoxic impurities are a class of impurities that have the potential to damage DNA, which can lead to mutations and potentially cancer. sciencescholar.us The assessment of impurities for genotoxic potential is a critical regulatory requirement, guided by the ICH M7 guideline. premier-research.comfreyrsolutions.com

The initial step in this assessment is a (quantitative) structure-activity relationship (QSAR) analysis of the impurity's chemical structure to identify any structural alerts for mutagenicity. sciencescholar.usacs.org If a structural alert is present, further testing, such as an Ames test, may be required to determine if the impurity is actually mutagenic. lupinepublishers.com

If this compound is found to contain a structural alert for genotoxicity, it would be classified and controlled according to the principles outlined in ICH M7. sciencescholar.us This could involve setting much lower acceptable limits than for non-genotoxic impurities, often at the Threshold of Toxicological Concern (TTC) level. premier-research.com The TTC is a level of exposure that is considered to pose a negligible risk of carcinogenicity. premier-research.com If an impurity is confirmed to be a mutagen, stringent controls must be implemented to limit its presence in the final drug product to an acceptable level. freyrsolutions.com Conversely, if the impurity lacks structural alerts or tests negative for mutagenicity, it can be controlled according to the less stringent ICH Q3A/B guidelines. acs.org

Future Research Directions and Emerging Trends in O Desvenlafaxine Impurity H Studies

Development of Novel Analytical Technologies for Trace Impurity H Analysis

The accurate detection and quantification of O-Desvenlafaxine Impurity H, especially at trace levels, are paramount for ensuring the quality and safety of O-Desvenlafaxine. Future research is poised to move beyond conventional analytical methods, embracing more sensitive, rapid, and sophisticated technologies.

Hyphenated analytical techniques are at the forefront of this evolution. The coupling of liquid chromatography (LC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), offers unparalleled specificity and sensitivity for identifying and quantifying trace impurities. Future developments will likely focus on the implementation of high-resolution mass spectrometry (HRMS), such as Orbitrap and time-of-flight (TOF) analyzers, to provide highly accurate mass measurements, aiding in the unequivocal identification of Impurity H and its potential isomers.

Furthermore, the development of advanced chromatographic separation techniques will be crucial. Ultra-high-performance liquid chromatography (UHPLC) systems, with their smaller particle-sized columns, offer faster analysis times and improved resolution, enabling the separation of Impurity H from other closely related impurities. The exploration of novel stationary phases and mobile phase compositions will also contribute to enhanced selectivity.

Table 1: Comparison of Conventional and Emerging Analytical Technologies for Impurity Analysis

| Feature | Conventional HPLC | UHPLC with HRMS |

| Sensitivity | µg/mL to ng/mL | pg/mL to fg/mL |

| Specificity | Moderate | Very High |

| Analysis Time | Longer (minutes) | Shorter (seconds to minutes) |

| Identification Confidence | Based on retention time and UV spectra | Based on accurate mass and fragmentation patterns |

| Amenability to Complex Matrices | Prone to interference | High resistance to matrix effects |

Computational Chemistry and In Silico Modeling for Predicting this compound Formation and Pathways

The ability to predict the formation of impurities like this compound before they are even synthesized is a paradigm shift in pharmaceutical development. Computational chemistry and in silico modeling are emerging as powerful predictive tools to understand and ultimately control impurity formation.

Forced degradation studies, which are currently the experimental cornerstone for identifying potential degradation products, can be augmented and guided by predictive software. Programs that utilize knowledge-based systems and quantum mechanics can predict the degradation pathways of O-Desvenlafaxine under various stress conditions (e.g., acid, base, oxidation, light, heat). These models can help to hypothesize the structure of Impurity H and the mechanism by which it is formed.

Integration of Green Chemistry Principles in Synthetic Route Design to Minimize Impurity H

The pharmaceutical industry is increasingly embracing the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. A key aspect of this is the design of synthetic routes that not only are efficient but also minimize the formation of impurities like this compound.

Future research will focus on developing synthetic pathways that avoid the use of harsh reagents and reaction conditions that are known to promote side reactions and impurity formation. This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity, thereby reducing the generation of unwanted byproducts.

The selection of greener solvents is another critical area of focus. Replacing traditional volatile organic compounds with more benign alternatives can significantly impact the impurity profile. Furthermore, the implementation of atom-economical reactions, which maximize the incorporation of all starting materials into the final product, inherently reduces waste and the potential for impurity generation. One study has already highlighted a novel and green process for the synthesis of O-desmethylvenlafaxine succinate (B1194679) with high yield and low environmental pollution.

Table 2: Green Chemistry Approaches to Minimize Impurity Formation

| Green Chemistry Principle | Application in O-Desvenlafaxine Synthesis | Potential Impact on Impurity H Formation |

| Prevention | Design of synthetic routes with fewer steps and higher selectivity. | Reduced opportunities for side reactions and byproduct formation. |

| Atom Economy | Utilization of addition and cycloaddition reactions. | Maximized incorporation of reactants into the final product, minimizing waste. |

| Less Hazardous Chemical Syntheses | Use of less toxic reagents and solvents. | Avoidance of reagents that could lead to the formation of Impurity H. |

| Use of Catalysis | Employment of selective catalysts (e.g., enzymes, metal catalysts). | Increased reaction efficiency and selectivity, minimizing side products. |

Real-Time Monitoring and Control of this compound in Continuous Manufacturing Processes

The shift from batch to continuous manufacturing in the pharmaceutical industry offers numerous advantages, including improved product quality and consistency. A critical enabler of this transition is the implementation of Process Analytical Technology (PAT) for real-time monitoring and control of critical process parameters and quality attributes, including the formation of impurities like this compound.

Future advancements in this area will involve the integration of in-line and on-line analytical tools directly into the manufacturing process. Spectroscopic techniques such as near-infrared (NIR), Raman, and UV-Vis spectroscopy can provide real-time information on the chemical composition of the reaction mixture. When coupled with chemometric models, these techniques can be used to monitor the concentration of O-Desvenlafaxine and the formation of Impurity H as the reaction progresses.

This real-time data allows for immediate process adjustments to maintain the desired reaction conditions and minimize impurity formation. For example, if the concentration of Impurity H is detected to be increasing, the process parameters (e.g., temperature, reagent addition rate) can be automatically adjusted to bring the reaction back into the desired state. This proactive control strategy is a significant departure from the traditional approach of end-product testing and is crucial for ensuring the consistent quality of O-Desvenlafaxine produced via continuous manufacturing.

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for identifying and quantifying O-Desvenlafaxine Impurity H in pharmaceutical formulations?

- Methodology : High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is commonly employed for impurity profiling. System suitability parameters (e.g., column: C18, 250 mm × 4.6 mm; flow rate: 1.0 mL/min) must be validated to ensure resolution between the active pharmaceutical ingredient (API) and impurities . For trace-level detection (<0.1%), mass spectrometry (LC-MS/MS) is recommended, with ion-trap or triple quadrupole systems providing structural fragmentation data .

Q. How can researchers establish the purity threshold for this compound in compliance with ICH guidelines?

- Methodology : Per ICH Q3A/B, impurities ≥0.1% of the API require identification and qualification. Prepare spiked samples with known concentrations of Impurity H and validate the method’s accuracy (recovery: 98–102%), precision (%RSD <2%), and linearity (R² >0.995) across the range of 0.05–0.5% . Use reference standards (e.g., MM0393.11) from certified suppliers for calibration .

Q. What are the critical parameters for developing a stability-indicating method for this compound?

- Methodology : Stress testing under acidic, alkaline, oxidative, thermal, and photolytic conditions is essential. Monitor degradation products via forced degradation studies. Ensure the method resolves Impurity H from degradation byproducts (e.g., Venlafaxine N-Oxide) using gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) .

Advanced Research Questions

Q. How can structural elucidation of this compound be performed when reference standards are unavailable?

- Methodology : Combine high-resolution mass spectrometry (HRMS) for empirical formula determination (e.g., m/z 263.1654 [M+H]⁺) with nuclear magnetic resonance (NMR) spectroscopy. ¹H/¹³C NMR (e.g., 400–600 MHz) can identify substituents on the cyclohexanol and methoxyphenyl groups. Compare spectral data with synthetic analogs (e.g., Desmethylvenlafaxine derivatives) .

Q. What experimental strategies resolve contradictions in impurity profiles between accelerated stability studies and real-time data?

- Methodology : Conduct kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates. Validate with long-term storage data (25°C/60% RH) and assess impurity growth kinetics. Use multivariate analysis (e.g., ANOVA) to identify factors (e.g., excipient interactions) causing discrepancies .

Q. How can researchers design a study to assess the genotoxic potential of this compound?

- Methodology : Follow ICH M7 guidelines using in silico tools (e.g., Derek Nexus) for structural alerts. Validate with in vitro assays (Ames test, micronucleus assay). For impurities above the threshold of toxicological concern (TTC), conduct dose-response studies in bacterial reverse mutation assays .

Q. What advanced chromatographic techniques improve the detection of co-eluting impurities in O-Desvenlafaxine formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。